molecular formula C20H36F2N2O6 B15129013 tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate; tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B15129013
M. Wt: 438.5 g/mol
InChI Key: USCXRSMLKYTFLQ-RXZNUWRWSA-N
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Description

CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE is a chemical compound with the molecular formula C10H18FNO3. It is a piperidine derivative, where the piperidine ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The compound also contains a tert-butoxycarbonyl (BOC) protecting group at the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    BOC Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to confirm the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid (TFA).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, m-CPBA

    Reduction: TFA, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of deprotected amines

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to active sites, while the BOC group provides stability and protection during reactions. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    CIS-1-BOC-3-CHLORO-4-HYDROXYPIPERIDINE: Similar structure but with a chlorine atom instead of fluorine.

    CIS-1-BOC-3-METHYL-4-HYDROXYPIPERIDINE: Contains a methyl group at the 3-position.

    TRANS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE: Different stereochemistry at the 3-position.

Uniqueness

CIS-1-BOC-3-FLUORO-4-HYDROXYPIPERIDINE is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

Molecular Formula

C20H36F2N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1

InChI Key

USCXRSMLKYTFLQ-RXZNUWRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O.CC(C)(C)OC(=O)N1CCC(C(C1)F)O

Origin of Product

United States

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